4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is a chemically synthesized molecule. It features in various studies focusing on the synthesis and characterization of molecules with a morpholine or piperazine moiety.
Synthesis Analysis
- Synthesis of similar compounds has been demonstrated through various methods, such as the one-pot Biginelli synthesis. This method involves reacting enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid, yielding good results for dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
- Another approach for synthesizing morpholine derivatives includes a nucleophilic substitution reaction of methyl 3-aminothiophene-2-carboxylate and formamidine acetate, followed by a series of reactions including condensation, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
- The molecular structure of compounds similar to "4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" has been confirmed through techniques like single crystal X-ray crystallography, which reveals the three-dimensional structure of the molecule (Bhat et al., 2018).
Chemical Reactions and Properties
- The compound is an intermediate in various chemical reactions, such as those leading to the inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
- It is also a part of reactions for synthesizing more complex derivatives that have potential applications in pharmaceuticals and other fields.
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, including structures related to 4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, have been explored for designing ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, exhibiting high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. The study proposes a structural model for the self-assembly of these morpholinium compounds into hexagonal columnar phases (Lava, Binnemans, & Cardinaels, 2009).
Antibiotic Activity Modulation
Research on compounds like 4-(Phenylsulfonyl) morpholine, which is structurally related to the compound , shows potential in modulating antibiotic activity against multidrug-resistant strains of various microorganisms. The study focused on its interaction with standard and multi-resistant strains of bacteria and fungi, assessing its antimicrobial and modulating activity (Oliveira et al., 2015).
HIV-1 Inhibition
Compounds structurally similar to 4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, particularly Diarylpyrimidine derivatives, have shown significant anti-HIV-1 activities. These derivatives target a specific region of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and have demonstrated effectiveness against both wild-type and mutant strains of HIV-1, with improved water solubility and safety profiles (Huang et al., 2019).
Antihypertensive Agents
1,2,4-Triazolol[1,5-alpha]pyrimidines bearing morpholine, a structural component of the compound , have been synthesized and tested for antihypertensive activity. Some compounds in this series showed promising results in both in vitro and in vivo evaluations (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Glucan Synthase Inhibitors
In the context of inhibiting β-1,3-glucan synthase, a lead compound featuring a morpholino group demonstrated significant efficacy in an in vivo mouse model of Candida glabrata infection. This highlights the potential application of morpholino derivatives in antifungal therapies (Ting et al., 2011).
Eigenschaften
IUPAC Name |
4-[4-(4-ethylsulfonylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-2-23(20,21)19-7-5-17(6-8-19)13-3-4-15-14(16-13)18-9-11-22-12-10-18/h3-4H,2,5-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRNUHDGEHQBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(Ethylsulfonyl)piperazin-1-yl)pyrimidin-2-yl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.